Methyl 2-chloroazulene-1-carboxylate
Description
Properties
CAS No. |
54798-16-2 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)11-9-6-4-2-3-5-8(9)7-10(11)13/h2-7H,1H3 |
InChI Key |
NEGWKGRSCUPKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 2-chloroazulene-1-carboxylate serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Electrophilic Substitutions : The presence of the chlorine atom makes it an excellent electrophile for nucleophilic substitution reactions.
- Synthesis of Azulene Derivatives : It can be used to synthesize other azulene derivatives, which are valuable in developing new materials and pharmaceuticals.
Pharmacological Studies
Research indicates that azulene derivatives exhibit various biological activities. This compound has been investigated for:
- Antimicrobial Activity : Studies have shown that compounds with the azulene structure possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some azulene derivatives have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The compound showed promising results, with an inhibition zone comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis of Novel Azulene Derivatives
A research team at the University of Hawaii focused on synthesizing novel azulene derivatives from this compound. They reported successful synthesis routes leading to compounds with enhanced photophysical properties suitable for applications in organic electronics .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Azulene Derivatives vs. Terpene Methyl Esters
Methyl 2-chloroazulene-1-carboxylate shares functional groups (methyl ester and chloro substituent) with diterpene methyl esters found in Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester (4), torulosic acid methyl ester (6), and communic acid methyl esters (8–9) . However, the azulene core imparts distinct electronic properties compared to the tricyclic diterpene skeletons of these compounds. For example:


- Aromatic Stability : Azulene’s dipolar resonance structure enhances its stability under acidic conditions, whereas diterpene esters rely on conformational rigidity for stability.
- Electrophilic Reactivity : The chloro group at position 2 of azulene may direct electrophilic substitution reactions differently compared to the hydroxyl or ketone groups in diterpene esters.
Chlorinated Compounds
The chlorophenyl group in Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) highlights the electronic effects of chlorine substitution. Similarly, in this compound, the chlorine atom likely reduces electron density at adjacent positions, influencing reactivity in nucleophilic aromatic substitution.
Spectroscopic and Analytical Comparisons
FTIR and NMR Profiles
Methyl esters exhibit characteristic FTIR carbonyl (C=O) stretches near 1740–1720 cm⁻¹. For example, methyl shikimate shows a strong C=O peak in its FTIR spectrum . This compound would display a similar ester carbonyl signal but with shifts due to conjugation with the azulene ring.

- ¹H NMR : The methyl ester group typically resonates as a singlet near δ 3.6–3.8 ppm. In azulene derivatives, aromatic protons appear downfield (δ 7–9 ppm), distinct from terpene-derived methyl esters, which lack aromatic signals .
Gas Chromatography (GC) Behavior
Linear methyl esters like methyl palmitate () elute earlier in GC due to lower molecular weight and polarity. In contrast, this compound’s bulky aromatic structure would result in longer retention times, akin to diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) .

Physicochemical Properties
Table 1: Comparative Properties of Methyl Esters
Key Observations :
- Polarity : this compound’s solubility is likely closer to diterpene esters (lipophilic) than methyl shikimate (polar).
- Thermal Stability : Azulene derivatives decompose at higher temperatures compared to aliphatic esters due to aromatic stabilization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-chloroazulene-1-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis of azulene derivatives often involves cycloaddition or functionalization of pre-existing azulene frameworks. For example, ruthenium-catalyzed [3+2] cycloaddition reactions (as demonstrated in triazole synthesis ) can be adapted. Key parameters include catalyst loading (e.g., 5% molar equivalents of transition-metal complexes), solvent choice (toluene or dichloromethane), and reflux duration (24–48 hours). Purification via silica gel chromatography (eluting with ether/CH₂Cl₂) is critical to isolate the product . Optimization should focus on minimizing side products through stoichiometric control (e.g., 1:1.5 equivalents of reactants) .
Q. How can X-ray crystallography and software tools like SHELX be employed to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., dichloromethane/ether mixtures ). Data collection requires a diffractometer, and refinement uses SHELX programs (e.g., SHELXL for structure solution and refinement ). Hydrogen atoms are typically placed in idealized positions with riding constraints (C–H = 0.95–0.99 Å, Uiso(H) = 1.2–1.5×Ueq(C)) . Visualization tools like ORTEP-III (with a GUI) aid in analyzing bond lengths/angles and ring puckering .
Q. What spectroscopic techniques are most reliable for characterizing the electronic properties of azulene derivatives?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions unique to azulene’s non-benzenoid structure. Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves substituent effects on chemical shifts, particularly deshielding in the chloro and carboxylate groups. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validation with computational methods (e.g., DFT) enhances interpretation .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic structure of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate HOMO/LUMO energies, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites . The Colle-Salvetti correlation-energy formula, implemented in DFT codes, provides accurate electron density distributions . Compare computational results with experimental data (e.g., X-ray bond lengths ) to refine models.
Q. What strategies resolve contradictions in reported spectroscopic data or reaction yields for azulene derivatives?
- Methodological Answer : Discrepancies often arise from impurities or crystallization artifacts. Reproduce experiments with strict control of moisture, oxygen, and stoichiometry. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions. For structural ambiguities, re-refine XRD data using SHELXL (e.g., adjusting thermal parameters or testing alternative space groups) . Statistical tools (e.g., R-factor analysis) validate refinement quality .
Q. How can ring-puckering analysis (Cremer-Pople parameters) clarify conformational dynamics in the azulene core?
- Methodological Answer : The Cremer-Pople formalism defines puckering amplitude (q) and phase angles (φ) for non-planar rings . For azulene, calculate z-coordinates of atoms relative to the mean plane using crystallographic data. Software like WinGX integrates these calculations . Compare q values across derivatives to assess steric/electronic effects of substituents (e.g., chloro groups increasing rigidity) .
Q. What catalytic systems enable regioselective functionalization of this compound for heterocyclic coupling reactions?
- Methodological Answer : Transition-metal catalysts (e.g., Ru or Pd complexes) promote cross-coupling. For example, {(Tp)(PPh₃)₂Ru(N₃)} facilitates [3+2] cycloadditions . Optimize ligand-electron effects (e.g., phosphine ligands stabilize metal intermediates) and solvent polarity to control regioselectivity. Mechanistic studies (e.g., kinetic isotope effects) validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
